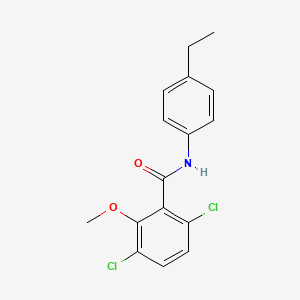

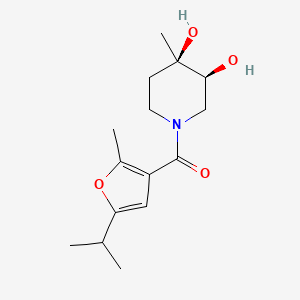

![molecular formula C15H15N3S2 B5549735 4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)

4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves multi-step reactions starting from simple precursors. For example, the synthesis of a novel crystalline compound was achieved through a series of reactions, showcasing the complexity and the strategic planning required to introduce specific functional groups into the triazole core (Aouad et al., 2018). Another study detailed the synthesis of 1,2,4-triazole derivatives involving Schiff bases, indicating a versatile approach to modifying the triazole structure for enhanced properties (Küçükgüzel et al., 2004).

Molecular Structure Analysis

The molecular structure of triazole derivatives has been a subject of extensive study, with single crystal X-ray diffraction being a key technique for elucidating their geometry. For instance, the molecular structure of a triazole-thione derivative was characterized, revealing insights into its crystalline form and intermolecular interactions (Xu et al., 2006).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, displaying a range of reactivities depending on their substitution patterns. For example, the reactivity of triazole compounds in forming complexes with metals has been explored, demonstrating their potential in catalysis and material science (Castiñeiras et al., 2018).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, including melting points, solubility, and crystallinity, are influenced by their molecular structure. Studies have utilized techniques like thermal analysis and crystallography to investigate these aspects, providing a foundation for understanding their behavior in different environments (Wawrzycka-Gorczyca & Siwek, 2011).

Scientific Research Applications

Anticonvulsant and Antimicrobial Properties

4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole derivatives have been studied for their biological properties. These compounds have shown potential as anticonvulsants, providing protection in animal models at various doses. Some derivatives also exhibited marginal activity against Mycobacterium tuberculosis H37 Rv, indicating potential antimicrobial applications (Küçükgüzel et al., 2004).

Electrochemical Behavior

The electrochemical behavior of related triazole compounds has been examined in aqueous-alcoholic media, focusing on their electrooxidation properties. These studies can provide insights into the electrochemical applications of such compounds, including in sensors or as corrosion inhibitors (Fotouhi, Hajilari, & Heravi, 2002).

Corrosion Inhibition

Triazole derivatives have demonstrated significant potential as corrosion inhibitors, especially for mild steel in acidic environments. Studies have found that certain triazole derivatives are highly effective, offering up to 99.6% inhibition efficiency. This suggests their application in industries where corrosion resistance is critical (Bentiss et al., 2007).

Protective Effects Against Oxidative Stress

Some 1,2,4-triazole derivatives have been investigated for their potential to ameliorate ethanol-induced oxidative stress in mice. This suggests their application in therapeutic strategies against oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).

Antileishmanial Activity

4-amino-1,2,4-triazole derivatives have been studied for their antileishmanial activity. Theoretical calculations and biological testing suggest that these compounds could be effective against Leishmania infantum promastigots, indicating potential therapeutic applications (Süleymanoğlu et al., 2017).

Synthesis and Chemical Properties

Research has been conducted on the synthesis and chemical properties of 1,2,4-triazole derivatives, focusing on their potential as pesticides, anticonvulsants, analgesics, antitumor, and antibacterial agents. This underscores the broad spectrum of possible applications for these compounds in pharmaceutical and agricultural industries (Suhak, Panasenko, & Knysh, 2018).

Future Directions

The future directions for research on “4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole” and similar triazole compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the versatile biological activities of triazole compounds, they could be investigated for potential applications in various drug classes .

properties

IUPAC Name |

4-methyl-3-(2-phenylethylsulfanyl)-5-thiophen-2-yl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S2/c1-18-14(13-8-5-10-19-13)16-17-15(18)20-11-9-12-6-3-2-4-7-12/h2-8,10H,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYGTSLWENOQPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCCC2=CC=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3-[(2-phenylethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

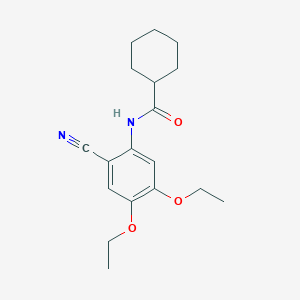

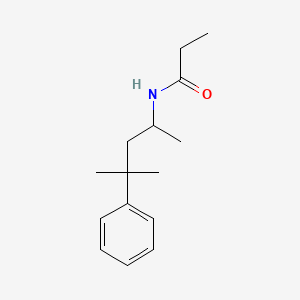

![(3R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5549680.png)

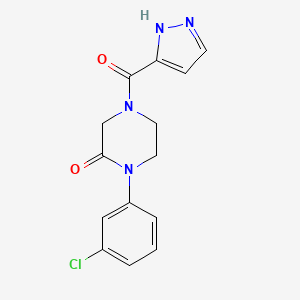

![4-methyl-6-(1-piperidinyl)-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5549686.png)

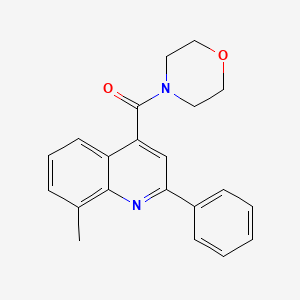

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)methanesulfonamide](/img/structure/B5549716.png)

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5549744.png)

![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B5549751.png)

![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)

![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)

![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)